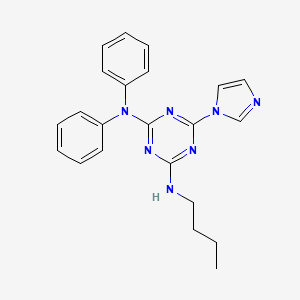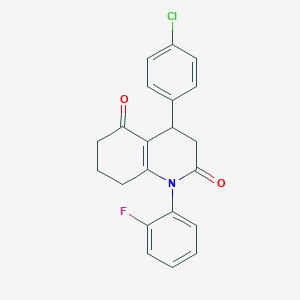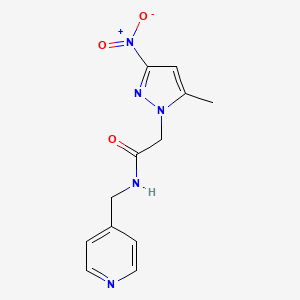![molecular formula C18H25FN4O4 B11493372 N-[2-fluoro-4-nitro-5-(4-propionylpiperazin-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B11493372.png)
N-[2-fluoro-4-nitro-5-(4-propionylpiperazin-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluoronitrophenyl group and an oxolane moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative, followed by amination and subsequent cyclization to form the piperazine ring. The oxolane moiety is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluoronitrophenyl group can be reduced to a fluorophenyl group.
Substitution: The oxolane moiety can be substituted with other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoronitrophenyl group may interact with active sites of enzymes, while the piperazine ring can enhance binding affinity. The oxolane moiety may contribute to the compound’s overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-4-fluoro-5-nitrobenzotrichloride: Shares the fluoronitrophenyl group but differs in other substituents.
Indole derivatives: Possess similar biological activities but have different core structures.
Imidazole-containing compounds: Exhibit comparable therapeutic potential but differ in their chemical framework
1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25FN4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H25FN4O4/c1-2-18(24)22-7-5-21(6-8-22)16-11-15(14(19)10-17(16)23(25)26)20-12-13-4-3-9-27-13/h10-11,13,20H,2-9,12H2,1H3 |
InChI Key |
MNKKWTDITPJODW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)NCC3CCCO3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11493295.png)
![2-(benzylsulfanyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B11493301.png)
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11493304.png)

![ethyl 1-[4-(diphenylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11493322.png)

![2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline](/img/structure/B11493342.png)

![2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11493349.png)
![methyl {3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11493350.png)
![11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11493357.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11493364.png)

![N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B11493391.png)
